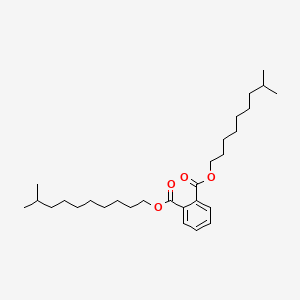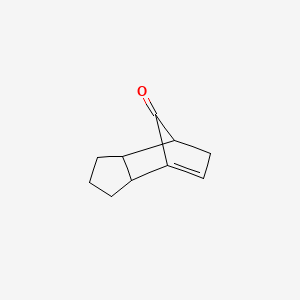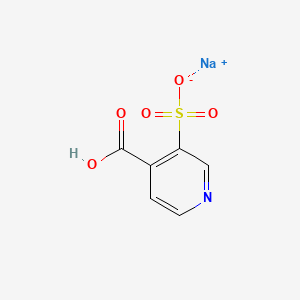![molecular formula C18H29NO3 B12664964 Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate CAS No. 94201-74-8](/img/structure/B12664964.png)
Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate is an organic compound with the molecular formula C18H27NO3 It is a derivative of benzoic acid and features a complex structure that includes a hydroxy group and a dimethyloctyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method involves the reaction of 2-aminobenzoic acid with 7-hydroxy-3,7-dimethyloctanol under acidic conditions to form the desired ester. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates or amines.
Scientific Research Applications
Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate
- Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
CAS No. |
94201-74-8 |
|---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate |
InChI |
InChI=1S/C18H29NO3/c1-14(8-7-12-18(2,3)21)11-13-19-16-10-6-5-9-15(16)17(20)22-4/h5-6,9-10,14,19,21H,7-8,11-13H2,1-4H3 |
InChI Key |
YLWASZIQQSARJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)(C)O)CCNC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


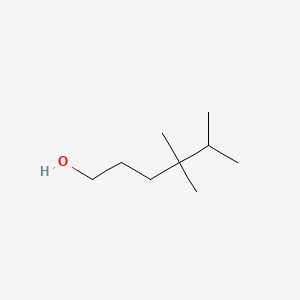
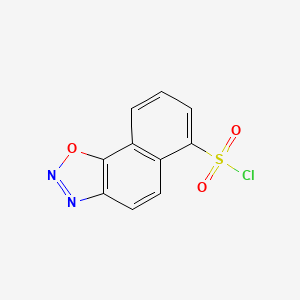
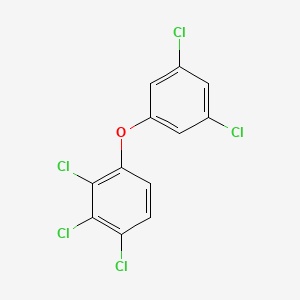

![1,1,2,3,3-Pentafluoro-3-[(trifluorovinyl)oxy]propene](/img/structure/B12664903.png)

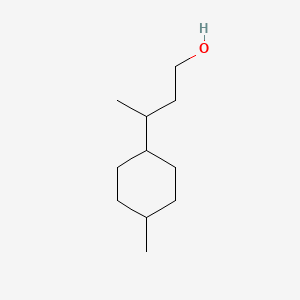
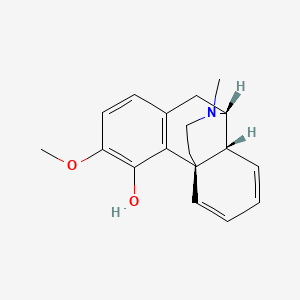
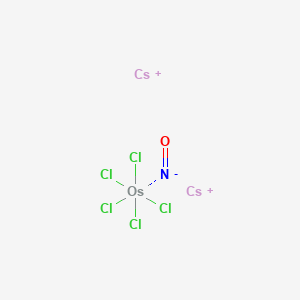
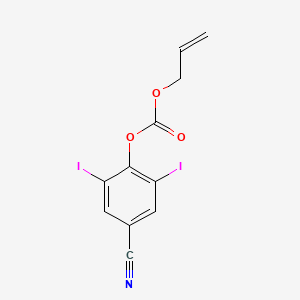
![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)
